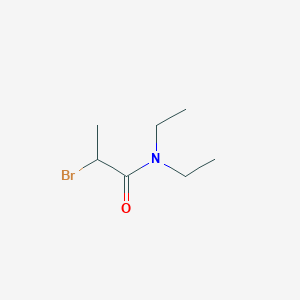

2-溴-N,N-二乙基丙酰胺

描述

Synthesis Analysis

The synthesis of 2-bromo-N,N-diethylpropanamide involves reactions with primary, secondary, or tertiary aliphatic amines, yielding corresponding amides. These reactions can yield high yields and enantiomeric excess when conducted under specific conditions, such as in the presence or absence of silver oxide (Ag2O) depending on the nucleophilicity of the amine involved (D'angeli et al., 1991).

Molecular Structure Analysis

The crystal structure and spectroscopic characterization of similar 2-bromo-N,N-diethylpropanamide derivatives provide insights into their molecular configuration. The structure of these compounds has been elucidated through various spectroscopic techniques (FT-IR, 1H NMR, 13C NMR) and confirmed by single-crystal X-ray diffraction studies (Anuradha et al., 2014).

Chemical Reactions and Properties

2-Bromo-N,N-diethylpropanamide derivatives are versatile intermediates for substitution reactions of bromine with various nucleophiles. These reactions allow for the synthesis of aminoamides, alkoxyamides, depsipeptides, and other biologically interesting compounds, demonstrating the compound's utility in synthetic organic chemistry (D'angeli & Marchetti, 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point of 2-bromo-N,N-diethylpropanamide and its derivatives can be inferred from their molecular structure and intermolecular interactions. While specific data for 2-bromo-N,N-diethylpropanamide itself might not be detailed in available literature, the analysis of similar compounds suggests that these properties are significantly influenced by the presence of the bromo and amide groups, affecting their behavior in different solvents and temperatures.

Chemical Properties Analysis

The chemical properties of 2-bromo-N,N-diethylpropanamide, including reactivity, stability, and interaction with other chemical entities, can be understood through its reactions with conjugated bases of β-dicarbonyl compounds, leading to the formation of heterocyclic compounds with high yields and diastereoselectivity. These reactions highlight the compound's utility in synthesizing complex organic molecules (Marchetti, 2003).

科学研究应用

抗菌活性

对2-氯(溴)-(2-甲基)-3-芳基丙酰胺(与2-溴-N,N-二乙基丙酰胺密切相关)的研究表明,对包括葡萄球菌、肠杆菌、需氧芽孢杆菌和酵母菌在内的各种菌株的抗菌活性较低。即使在芳环中引入药效团,其抗菌和抗真菌活性也没有显着提高 (Grishchuk et al., 2013).

合成和表征

已经对由类似于2-溴-N,N-二乙基丙酰胺的衍生物合成的化合物(如5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙基酰胺)进行了研究。这包括对其光谱表征和晶体结构的研究,这些研究提供了对其分子性质和在各个领域的潜在应用的见解 (Anuradha et al., 2014).

光化学反应

已经研究了2-溴-N,N-二乙基丙酰胺及其衍生物的光化学反应。例如,研究表明,在辐照下,2-溴-2-甲基丙酰苯胺会发生脱氢溴化反应,生成N-芳基-2-甲基丙-2-烯酰胺。这项研究有助于理解光化学过程,并可以为光化学和材料科学中的应用提供信息 (Nishio et al., 2000).

荧光性质

N-(2-(N’,N’-二乙氨基)乙基)苝-3,4-二羧酰亚胺(一种与2-溴-N,N-二乙基丙酰胺相关的化合物)表现出有趣的荧光性质。该化合物的荧光性质随聚集而显着变化,使其成为温度和溶剂极性变化的潜在探针。这项研究开辟了在基于荧光的应用中使用此类化合物的途径 (Huang & Tam-Chang, 2010).

属性

IUPAC Name |

2-bromo-N,N-diethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSKMQYCSCPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n,n-diethylpropanamide | |

CAS RN |

2620-12-4 | |

| Record name | NSC1197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

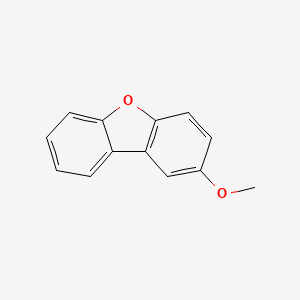

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)